2,3-Dihydroxypropanoate
Overview
Description
2,3-Dihydroxypropanoate are carbohydrate acid anions derived from aldonic acids through deprotonation. These compounds are significant in various biochemical and industrial processes due to their unique chemical properties. This compound are typically formed by the oxidation of aldoses, which are simple sugars containing an aldehyde group. The resulting aldonic acids can then lose a proton to form aldonates, which are stable at physiological pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypropanoate can be synthesized through the oxidation of aldoses. Common oxidizing agents include bromine water, nitric acid, and hydrogen peroxide. The reaction typically involves the conversion of the aldehyde group in aldoses to a carboxylic acid group, forming aldonic acids, which then deprotonate to form aldonates .
Industrial Production Methods: In industrial settings, aldonates are often produced using biocatalytic processes involving specific enzymes that facilitate the oxidation of aldoses. These processes are preferred due to their efficiency and selectivity. Additionally, microwave-assisted oxidation using supported gold catalysts and hydrogen peroxide has been explored for the efficient production of aldonates .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxypropanoate undergo various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the nonenzymatic oxidation of aldonates to form uronates, which can further undergo carbonyl migration and β-decarboxylation to yield pentoses .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, bromine water, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles can substitute the hydroxyl groups in aldonates under acidic or basic conditions.
Major Products: The major products formed from these reactions include uronates, pentoses, and other sugar derivatives. For example, the oxidation of gluconate, a C6 aldonate, can yield a mixture of 2-oxo-, 4-oxo-, 5-oxo-, and 6-oxo-uronate regioisomers .
Scientific Research Applications
2,3-Dihydroxypropanoate have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of aldonates involves their participation in various biochemical pathways. For instance, in the pentose phosphate pathway, aldonates undergo oxidation and carbonyl migration to produce pentoses, which are essential for nucleotide synthesis . The molecular targets and pathways involved include enzymes such as dehydrogenases and isomerases that facilitate these transformations.
Comparison with Similar Compounds
2,3-Dihydroxypropanoate can be compared with other similar compounds such as hexuronates and aldarates:
Properties
IUPAC Name |
2,3-dihydroxypropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNPOMFGQQGHHO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O4- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318642 | |
Record name | Glycerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383-86-8 | |
Record name | Glycerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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